HDAC6 Enzymatic Inhibition Potency – Target Compound vs. Representative 1,3,4-Oxadiazole Analog
In a recombinant HDAC6 enzymatic assay, a closely related 1,3,4-oxadiazole analog from the same patent family (AU2016338118B2) demonstrated an IC50 of 19 nM against recombinant N-GST-tagged HDAC6 [1]. While the target 1,2,5-oxadiazole compound is structurally distinct, its HDAC6 inhibitory potency has not been independently reported in public peer-reviewed literature, precluding a direct quantitative comparison. The observed 19 nM benchmark serves as a class-level reference point for procurement evaluation, not a confirmed value for the target compound.
| Evidence Dimension | HDAC6 recombinant enzymatic IC50 |
|---|---|
| Target Compound Data | Not publicly disclosed in peer-reviewed literature |
| Comparator Or Baseline | Representative 1,3,4-oxadiazole analog from AU2016338118B2: IC50 = 19 nM (recombinant N-GST-tagged HDAC6) |
| Quantified Difference | Cannot be calculated – target compound data unavailable |
| Conditions | Fluorogenic assay using Ac-Arg-Gly-Lys(Ac)-AMC substrate; recombinant N-GST-tagged HDAC6 (origin not specified) |
Why This Matters
This benchmark establishes the potency range expected for oxadiazole-amine HDAC6 inhibitors in the patent family, providing a procurement-relevant reference for researchers evaluating the target compound's potential.
- [1] BindingDB Entry BDBM50440912 / CHEMBL2431862. HDAC6 IC50 = 19 nM (enzymatic assay). Data curated by ChEMBL. View Source
